molecular formula C20H12F3N3O2S B11116504 2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B11116504
M. Wt: 415.4 g/mol
InChI Key: LZBZKQHIGDTZMJ-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a complex heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a trifluoromethyl group attached to the thieno[2,3-b]pyridine core. The unique structural features of this compound make it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 2-thioxopyridine-3-carbonitrile derivatives with appropriate aryl halides under basic conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to target proteins, while the nitrophenyl and phenyl groups contribute to its overall bioactivity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is unique due to the combination of its structural features, which contribute to its distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, while the nitrophenyl and phenyl groups provide additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C20H12F3N3O2S

Molecular Weight

415.4 g/mol

IUPAC Name

2-(2-nitrophenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C20H12F3N3O2S/c21-20(22,23)13-10-14(11-6-2-1-3-7-11)25-19-16(13)17(24)18(29-19)12-8-4-5-9-15(12)26(27)28/h1-10H,24H2

InChI Key

LZBZKQHIGDTZMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C4=CC=CC=C4[N+](=O)[O-])N

Origin of Product

United States

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